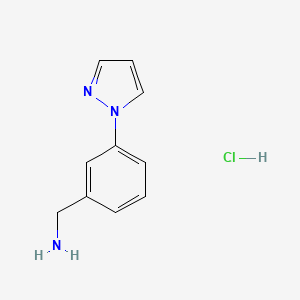

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Description

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a heterocyclic amine featuring a pyrazole ring attached to a phenyl group at the 3-position, with a primary amine functional group methylated to form a hydrochloride salt. This compound is widely used in pharmaceutical research as a building block for small-molecule drugs, particularly in the development of enzyme inhibitors and receptor modulators due to its structural versatility and stability . Its molecular formula is C10H12ClN3 (or C10H13Cl2N3 when accounting for the dihydrochloride form in some references), with a molecular weight of approximately 209.68–246.14 g/mol depending on hydration and salt form .

The hydrochloride salt enhances solubility in aqueous and polar solvents, making it suitable for biological assays and formulation studies. Key synthetic routes involve condensation reactions between phenyl-substituted precursors and pyrazole derivatives, often employing reagents like hydrazine derivatives and organometallic catalysts .

Properties

IUPAC Name |

(3-pyrazol-1-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGSQBYNAGXXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681048 | |

| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-13-1 | |

| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in substitution reactions where the pyrazole ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions. Researchers utilize it to study reaction mechanisms and develop new synthetic methodologies.

Biological Research

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride has been investigated for its interactions with biological systems:

- Ligand Studies: It acts as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological targets.

- Enzyme Inhibition: The compound has shown potential in enzyme inhibition studies, contributing to the understanding of metabolic pathways .

Medicinal Chemistry

The compound is being explored for its therapeutic applications:

- Drug Development: It serves as a lead compound for developing drugs targeting specific diseases, especially those related to inflammation and cancer. Preliminary studies indicate its potential anti-inflammatory and anticancer properties .

Pharmaceutical Industry

In pharmaceutical manufacturing, this compound is used as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to enhance solubility makes it suitable for formulation in various drug delivery systems .

Material Science

The compound finds applications in creating novel materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors. This broadens its utility beyond pharmaceuticals into material science .

Case Studies

Case Study 1: Anti-Cancer Properties

A study investigated the anti-cancer effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting a mechanism involving specific receptor interactions .

Case Study 2: Enzyme Interaction Studies

Research focused on the compound's interaction with specific enzymes revealed that it acts as a competitive inhibitor. This finding is crucial for understanding its potential role in modulating metabolic pathways related to disease states .

Mechanism of Action

The mechanism of action of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Isomers: 3- vs. 4-Pyrazolyl Substitution

The positional isomer (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS 1107632-13-2) shares nearly identical structural features except for the pyrazole substitution at the phenyl ring’s 4-position. This minor positional change significantly impacts molecular interactions:

- Binding Affinity : The 3-substituted isomer may exhibit steric or electronic differences in binding to target proteins compared to the 4-substituted analog. For example, in kinase inhibitors, the 3-position could better align with hydrophobic pockets in enzyme active sites .

- Synthetic Accessibility : The 3-substituted isomer may require distinct synthetic intermediates, such as meta-substituted phenyl precursors, which can influence scalability .

Substituent Variations on the Amine Group

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride (CAS 1185294-98-7) introduces a methyl group to the amine, converting it from a primary to a secondary amine. This modification:

- Reduces Reactivity : The secondary amine is less nucleophilic, limiting its utility in reactions requiring primary amines (e.g., Schiff base formation).

- Enhances Lipophilicity : Increased hydrophobicity may improve blood-brain barrier penetration in CNS-targeted drugs .

Heterocyclic Ring Modifications

Triazole Derivatives

[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine hydrochloride (CAS 1803581-13-6) replaces pyrazole with a 1,2,4-triazole ring. Triazoles offer:

- Metabolic Stability : Triazoles are less prone to oxidative metabolism compared to pyrazoles, extending half-life in vivo .

Trifluoromethyl-Substituted Pyrazoles

(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride (CAS 1255041-98-5) incorporates a trifluoromethyl group on the pyrazole ring:

- Electron-Withdrawing Effects : The -CF3 group stabilizes the pyrazole ring and adjacent bonds, enhancing resistance to enzymatic degradation.

- Improved Potency : Fluorine atoms often increase binding affinity through hydrophobic and electrostatic interactions .

Aromatic Ring Modifications

[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride introduces a chloro substituent on the phenyl ring:

Pharmacological Potential

- Target Compound : Demonstrated utility in kinase inhibitor development due to optimal steric fit in ATP-binding pockets .

- 4-Substituted Isomer : Preferred in material science for constructing metal-organic frameworks (MOFs) owing to symmetric packing .

- Triazole Analogs : Widely used in agrochemicals (e.g., fungicides) and antivirals (e.g., HIV protease inhibitors) .

Stability and Reactivity

- Hydrochloride Salts : All compared compounds exhibit improved aqueous solubility compared to free bases.

- Oxidative Stability : Trifluoromethyl and triazole derivatives show superior resistance to CYP450-mediated metabolism .

Biological Activity

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a pyrazole ring attached to a phenyl group. Its molecular formula is C10H12ClN3, with a molecular weight of 215.68 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound has been shown to modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound enhances caspase-3 activity, which is crucial for the execution phase of apoptosis.

2. Antimicrobial Activity

Preliminary investigations suggest that this compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

3. Antiparasitic Activity

Recent findings have highlighted the antiparasitic potential of pyrazole derivatives, including this compound. It has shown activity against protozoa responsible for diseases such as Chagas disease and leishmaniasis, making it a candidate for further development in treating parasitic infections.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Concentration (μM) | Observed Effect |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.0 | Induction of apoptosis |

| Anticancer | HepG2 | 10.0 | Enhanced caspase-3 activity (1.33–1.57x) |

| Antimicrobial | E. coli | 50 | Inhibition of growth |

| Antimicrobial | S. aureus | 25 | Significant reduction in viability |

| Antiparasitic | Trypanosoma cruzi | 5 | Reduced motility and viability |

Research Findings

A study published in 2024 examined the structure-activity relationship (SAR) of pyrazole derivatives, including this compound, revealing that modifications at specific positions on the pyrazole ring can significantly enhance biological activity . Another research effort highlighted the compound's ability to inhibit microtubule assembly in cancer cells, suggesting a novel mechanism for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.